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molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Cat. No. B1680401
M. Wt: 130.15 g/mol
InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
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Patent
US05859255

Procedure details

A solution containing quinoxaline (15.6 g), 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with sodium bicarbonate and continuously extracted with dichloromethane for 24 hours. The organic extracts were dried and evaporated to an oil (13.6 g). GC/MS analysis showed a 49% conversion of quinoxaline. The oil was purified by column chromatography on silica gel using dichloromethane as eluant to give pure 2-fluoroquinoxaline as a pale yellow oil (5.30 g, 62% based on 49% conversion); RF 0.53; δH (200 MHz; CDCl3 ; Me4Si) 7.7 ppm (2H, m), 7.9 (1H, m), 8.1 (1H, m), 8.67 (1H, d, JH,F 7.9, H-3); δF (250 MHZ; CDCl3 ; Me4Si) -75.1 ppm (s); δC (50.3 MHz, CDC13, Me4Si) 128.4 ppm (d, 4JC,F 1.6, C-8), 129.4 (s, C-7), 129.45 (s, C-6), 131.6 (s, C-5), 136.5 (d, 2JC,F 42.6, C-3), 139.72 (d, 3JC,F 10.9, C-8a), 141.52 (d 4JC,F 1.8, C-4a), 156.74 (d, 1JC-F 256.0, C-2); m/z (E1+) 148 (M+, 100), 129 (20), 121 (12), 103 (17), 76 (24), 50 (17); and 2,3-difluoroquinoxaline (0.27 g, 3%) as a pale yellow solid; RF 0.75; δH (400 MHz, CDCl3, Me4Si) 7.79 ppm (2H, m, Ar-H), 7.99 (2H, m, Ar-H); δC (50 MHz, CDCl3, Me4Si) 127.8 (s, C-8), 130.4 (s, C-7), 130.4 (s, C-7), 138.4 (d d, 3JC-F 5.4, C-4a), 146.1 (d d, 1JC-F 261.3,2JC-F 39.5, C-2); δF (235 MHz, CDCl3, CFCl3) -82.8 ppm (s); m/z (E1+) 166 (M+, 100%), 139 (11).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
165 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.II.[F:13]F.C(=O)(O)[O-].[Na+]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:13][C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
N1=CC=NC2=CC=CC=C12
Name
Quantity
30.5 g
Type
reactant
Smiles
II
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fluorine
Quantity
165 mmol
Type
reactant
Smiles
FF
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with dichloromethane for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil (13.6 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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